5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Overview
Description
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and an indole precursor, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with distinct biological activities.
Indole-2-carboxylic acid: Another indole derivative used in various chemical syntheses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-methyl-7H-furo[2,3-f]indole-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGYXAIGHOMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603277 | |
Record name | 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851682-14-9 | |
Record name | 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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